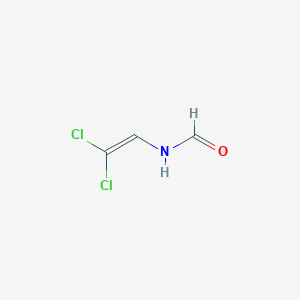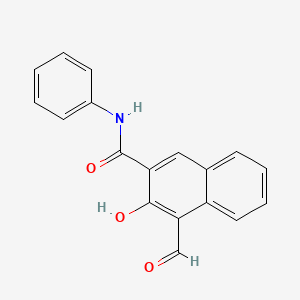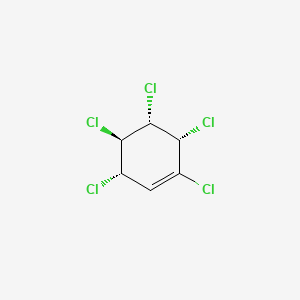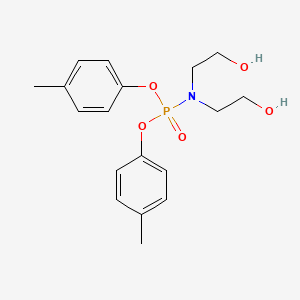
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine is an organic compound that features a diphenylphosphoryl group attached to an ethynylamine structure
Vorbereitungsmethoden
The synthesis of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine typically involves the reaction of diphenylphosphoryl chloride with N,N-diethylethyn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a nitrogen or argon gas flow.
Addition of Reagents: Diphenylphosphoryl chloride is added to a solution of N,N-diethylethyn-1-amine in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, to ensure complete reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles such as halides or alkoxides.
Addition: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethynylamine structure allows the compound to participate in various chemical reactions, which can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: This compound is used as a reagent in organic synthesis and has similar structural features but different reactivity and applications.
N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: These compounds share the diphenylphosphoryl group but have different alkyl substituents, leading to variations in their chemical properties and applications.
Diphenylphosphorylacetic acid derivatives: These compounds have a similar diphenylphosphoryl group but are attached to different functional groups, resulting in different reactivity and uses.
Eigenschaften
CAS-Nummer |
54098-21-4 |
|---|---|
Molekularformel |
C18H20NOP |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-N,N-diethylethynamine |
InChI |
InChI=1S/C18H20NOP/c1-3-19(4-2)15-16-21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
NRCRDQXJISMDCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
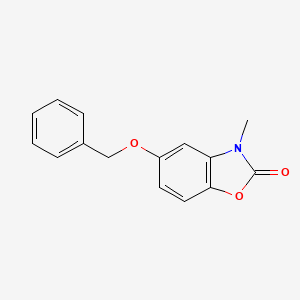

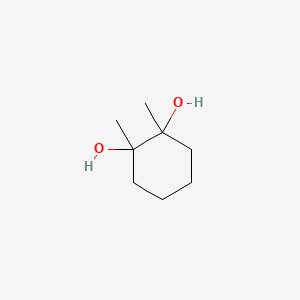
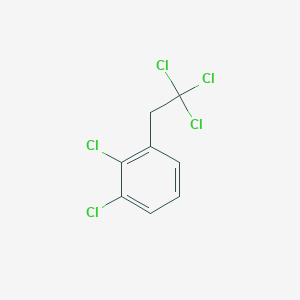
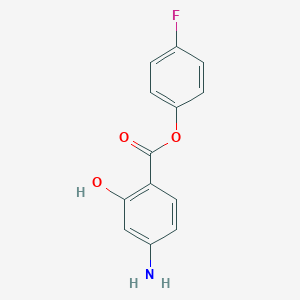
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
